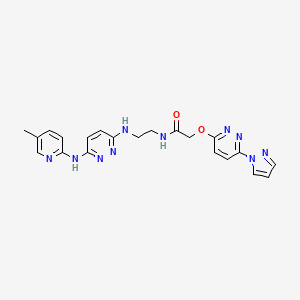

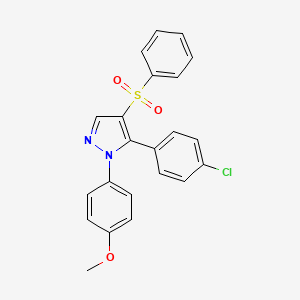

![molecular formula C11H8N4O2 B2779975 4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile CAS No. 957265-89-3](/img/structure/B2779975.png)

4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile

Vue d'ensemble

Description

“4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile” is a chemical compound with the molecular formula C11H8N4O2 . It has an average mass of 228.207 Da and a monoisotopic mass of 228.064728 Da .

Synthesis Analysis

The synthesis of pyrazole derivatives, which includes “4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Molecular Structure Analysis

The molecular structure of “4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile” can be analyzed using Density Functional Theory . The complete assignments of the compound can be performed based on experimental data and potential energy distribution (PED) of the vibrational modes .

Chemical Reactions Analysis

Pyrazoles, including “4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile”, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A radical addition followed by intramolecular cyclization affords the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile” include its molecular formula C11H8N4O2, average mass 228.207 Da, and monoisotopic mass 228.064728 Da . More detailed properties such as density, thermal stability, and sensitivity towards impact and friction would require further experimental analysis .

Applications De Recherche Scientifique

- The compound’s structure suggests potential as an energetic material. Researchers have explored its thermal stability and energetic properties . It may find applications in heat-resistant explosives.

- Some derivatives of this compound have been evaluated for antitumor activity against different cell lines, including MCF-7 and CaCo-2 . Further studies could explore its mechanism of action and potential as an anticancer agent.

- Investigations have revealed that certain imidazole-containing compounds exhibit antibacterial and antifungal activities . While specific data on this compound are limited, it could be worth exploring its effects against microbial pathogens.

- Imidazole derivatives, including this compound, serve as important synthons in drug development . Researchers have utilized imidazole cores to create drugs for various therapeutic purposes.

- Imidazole-containing moieties occupy a unique position in heterocyclic chemistry . Their diverse properties make them valuable building blocks for designing novel compounds.

- Researchers have explored various synthetic routes to imidazole and its derivatives . Investigating modifications and functionalization of this compound could lead to new applications.

Energetic Materials and Explosives

Antitumor Potential

Antibacterial and Antifungal Properties

Drug Development

Heterocyclic Chemistry

Synthetic Routes and Derivatives

Orientations Futures

The future directions for “4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile” could involve its use in the development of new drugs, given the broad range of chemical and biological properties of similar heterocyclic compounds . Additionally, the synthesis of pyrazole derivatives is an active area of research, with ongoing developments in synthetic techniques .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to show diverse pharmacological effects . These effects include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

For instance, some pyrazole derivatives have shown superior antipromastigote activity, which was justified by a molecular docking study conducted on Lm-PTR1 .

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

Compounds with similar structures have shown diverse pharmacological effects, suggesting that they may have multiple molecular and cellular effects .

Propriétés

IUPAC Name |

4-[(3-nitropyrazol-1-yl)methyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O2/c12-7-9-1-3-10(4-2-9)8-14-6-5-11(13-14)15(16)17/h1-6H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGBGFVPDBWOPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

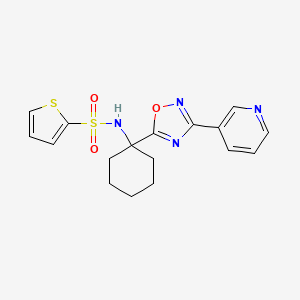

![1-[1-(3-Fluorophenyl)sulfonylpyrrolidin-3-yl]-4-(methoxymethyl)triazole](/img/structure/B2779893.png)

![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-2-yl)methanone](/img/structure/B2779895.png)

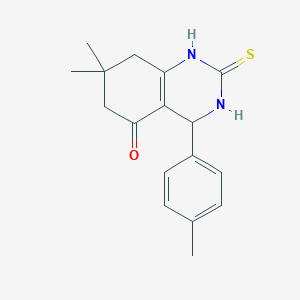

![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2779896.png)

![4-methyl-N-(4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indol-7-yl)benzenesulfonamide](/img/structure/B2779899.png)

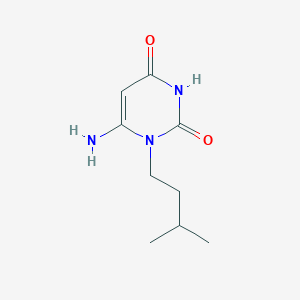

![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2779900.png)

![2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-OL](/img/structure/B2779901.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]pyridin-4-yl]benzamide](/img/structure/B2779910.png)